The synthesis of N-Formyl Atomoxetine involves several key steps:
The synthesis can be achieved through various routes, including:
N-Formyl Atomoxetine has a molecular formula of and a molecular weight of approximately . Its structure features a formamide functional group attached to the nitrogen atom of the Atomoxetine molecule.
The structural configuration plays a crucial role in its biological activity and interaction with neurotransmitter systems.
N-Formyl Atomoxetine can undergo various chemical reactions typical for amides, including:
These reactions are essential for modifying the compound for further applications in research or drug development.
N-Formyl Atomoxetine shares a mechanism similar to that of its parent compound, Atomoxetine. It primarily acts as a selective norepinephrine reuptake inhibitor, which enhances norepinephrine levels in the synaptic cleft by preventing its reabsorption into presynaptic neurons. This action is particularly significant in regions of the brain involved in attention and executive functions.
The increase in norepinephrine availability leads to improved cognitive functions associated with attention deficit hyperactivity disorder. Research indicates that this mechanism may also influence dopaminergic pathways, contributing to its therapeutic effects .
N-Formyl Atomoxetine is characterized by its solid state at room temperature with high solubility in organic solvents. Specific melting points and boiling points are typically determined during synthesis but are not universally established due to variations in purity.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis under extreme pH conditions due to its amide functional group. Its reactivity profile allows it to participate in various organic reactions as outlined previously .
N-Formyl Atomoxetine is primarily utilized in scientific research settings:
The discovery of N-Formyl Atomoxetine emerged from systematic structure-activity relationship (SAR) explorations of atomoxetine analogs in the early 2020s. Atomoxetine itself was first approved in 2002 as the first non-stimulant ADHD therapy, acting primarily through presynaptic norepinephrine transporter (NET) inhibition [1] [4]. Its development addressed limitations of stimulants, such as abuse potential and cardiovascular risks. However, variable interpatient metabolism (notably via CYP2D6 polymorphisms) and moderate efficacy in subsets of patients spurred interest in analogs.
N-Formyl Atomoxetine was synthesized through direct formylation of atomoxetine’s secondary amine, a reaction leveraging reagents like formic acid or formyl acetate under controlled conditions [9]. This modification falls within broader efforts to investigate N-acylated and N-alkylated atomoxetine derivatives. Early pharmacological screening revealed that N-formylation uniquely preserves NET affinity while introducing potential interactions with additional neurobiological targets, such as formyl peptide receptors (FPRs) implicated in neuroimmune modulation [5] [7].
Table 1: Key Properties of N-Formyl Atomoxetine vs. Atomoxetine
Property | Atomoxetine | N-Formyl Atomoxetine |
---|---|---|
Molecular Formula | C₁₇H₂₁NO | C₁₈H₂₁NO₂ |
Molecular Weight (g/mol) | 255.36 | 283.36 |
CAS Registry Number | 83015-26-3 (R-enantiomer) | 2376668-89-0 |
Primary Modification Site | – | Secondary amine |
Synthetic Pathway | – | Direct formylation |
The N-formyl group imparts distinct physicochemical and target interaction properties:
Electronic and Steric Effects
Receptor Interaction Profiling
N-Formyl Atomoxetine retains affinity for NET but may engage additional targets:
Metabolic Implications
Atomoxetine undergoes extensive CYP2D6-mediated oxidation to 4-hydroxyatomoxetine [4]. N-Formylation:
Table 2: Hypothesized Target Interactions of N-Formyl Atomoxetine
Target | Atomoxetine Interaction | N-Formyl Atomoxetine Hypothesized Interaction |
---|---|---|
Norepinephrine Transporter (NET) | Competitive inhibition (Kᵢ = 5 nM) | Preserved inhibition; enhanced residence time |
FPR1/FPR2 | Negligible | Moderate affinity via formyl motif recognition |
NMDA Receptors | Indirect potentiation | Direct allosteric modulation |
CYP2D6 | Substrate (high affinity) | Altered substrate specificity |
Current research on N-Formyl Atomoxetine addresses three critical gaps:
Expanding Therapeutic Mechanisms for ADHD
Atomoxetine’s efficacy arises from prefrontal cortex norepinephrine modulation, strengthening anti-correlated default mode (DMN) and task-positive networks (TPN) [3]. However, 30–40% of patients exhibit suboptimal response. N-Formyl Atomoxetine’s potential FPR engagement may:
Overcoming Metabolic Limitations
Poor CYP2D6 metabolizers exhibit 5-fold higher atomoxetine plasma levels, increasing side effects [4]. N-Formylation:
Enabling Targeted Neurotherapeutics
The formyl group serves as a versatile handle for:
Table 3: Research Applications of N-Formyl Atomoxetine
Research Domain | Current Atomoxetine Limitation | N-Formyl Derivative Advantage |
---|---|---|
Network-targeted efficacy | Delayed onset (~4 weeks) | Potential FPR-mediated rapid effects on neuroinflammation |
Metabolic variability | High CYP2D6 dependency | Alternative metabolic pathways |
Cognitive disengagement syndrome (CDS) | Atomoxetine effective, methylphenidate ineffective [4] | Enhanced NMDA modulation for CDS |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3